

SR-29065: A Superior Tool for Selective REV-ERB α Modulation

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

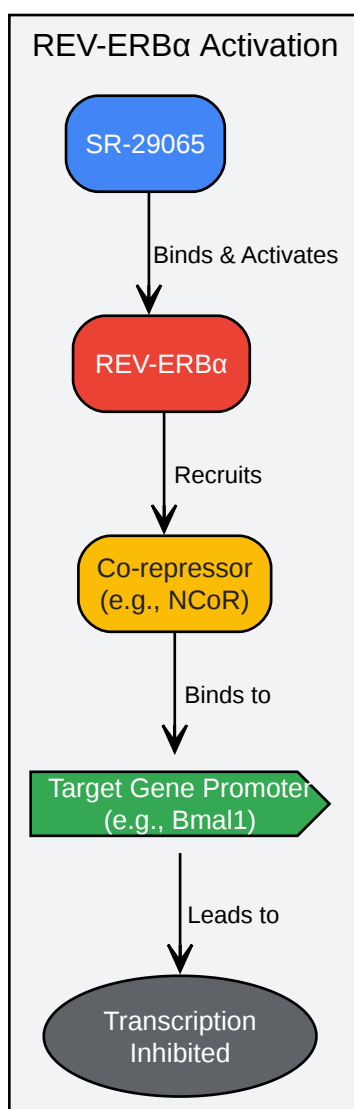
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For researchers in immunology, metabolism, and circadian biology, the selective modulation of nuclear receptor REV-ERB α offers a powerful approach to dissecting its role in health and disease. **SR-29065** has emerged as a superior tool compound for this purpose, offering significant advantages in selectivity and metabolic stability over other commonly used REV-ERB agonists.

This guide provides a comprehensive comparison of **SR-29065** with other REV-ERB modulators, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.

Unraveling the REV-ERB Signaling Axis

The nuclear receptors REV-ERB α and REV-ERB β are key transcriptional repressors that play a critical role in regulating the circadian clock and metabolism. They exert their effects by recruiting co-repressors, such as NCoR, to target gene promoters, thereby inhibiting transcription. The development of synthetic ligands for these receptors has been instrumental in elucidating their physiological functions.



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Caption: Activation of REV-ERB α by **SR-29065** leads to the recruitment of co-repressors and subsequent transcriptional repression of target genes.

Comparative Analysis: **SR-29065** vs. Other REV-ERB Agonists

SR-29065 distinguishes itself from other well-known REV-ERB agonists, such as SR9009 and SR9011, primarily through its remarkable selectivity for REV-ERB α . While SR9009 and

SR9011 are potent dual agonists of both REV-ERB α and REV-ERB β , **SR-29065**'s targeted action allows for the specific interrogation of REV-ERB α -mediated pathways.

Compound	Target(s)	REV-ERB α IC50/EC50	REV-ERB β IC50/EC50	Selectivity	Reference
SR-29065	REV-ERB α	110 nM (EC50)	>10 μ M	>90-fold for REV-ERB α	[1]
SR9009	REV-ERB α/β	~670 nM (EC50)	~800 nM (EC50)	Dual Agonist	[2] [3]
SR9011	REV-ERB α/β	~790 nM (IC50)	~560 nM (IC50)	Dual Agonist	[4] [5]

Enhanced In Vivo Utility: The Advantage of Metabolic Stability

A critical factor for a tool compound's effectiveness in vivo is its metabolic stability. **SR-29065** demonstrates significantly improved stability in both human and murine liver microsomes compared to earlier REV-ERB modulators, leading to better plasma exposure and target engagement in animal models.[\[1\]](#)

Compound	Human Liver Microsome Stability (t1/2)	Murine Liver Microsome Stability (t1/2)
SR-29065	76 min	32 min
SR9009	Not Reported	Not Reported
SR9011	Not Reported	Not Reported

Demonstrated In Vivo Efficacy: The Case of Autoimmune Disease

The superior properties of **SR-29065** have been validated in a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).[\[1\]](#) Administration of **SR-29065**

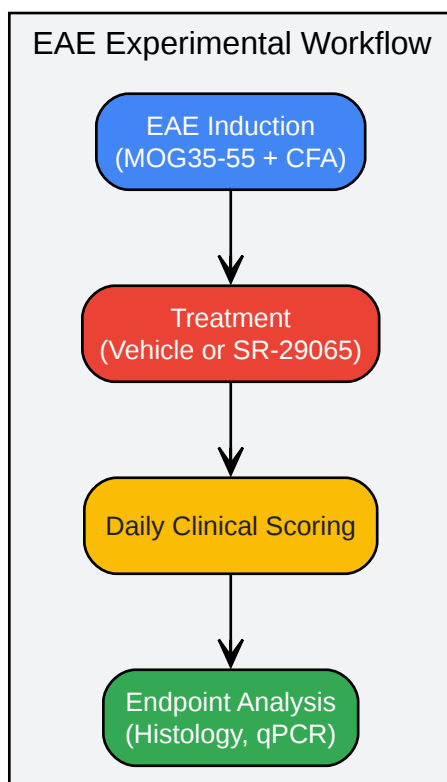
delayed the onset and reduced the severity of the disease in mice, demonstrating its ability to modulate immune responses in a disease context.[1]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of **SR-29065** in a mouse model of multiple sclerosis.

Methodology:

- Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.
- Treatment: Mice are treated with either vehicle or **SR-29065** (e.g., 25 or 50 mg/kg, intraperitoneally, twice daily) starting from the day of immunization or upon the appearance of clinical signs.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Target Engagement Analysis: At the end of the study, tissues such as the spleen and central nervous system can be harvested to assess immune cell infiltration and the expression of REV-ERB α target genes (e.g., Bmal1, Clock) by qPCR to confirm target engagement.[1]



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Caption: Workflow for evaluating the in vivo efficacy of **SR-29065** in the EAE mouse model of multiple sclerosis.

Conclusion: Why SR-29065 is the Preferred Tool

SR-29065 stands out as a superior tool compound for researchers investigating the specific roles of REV-ERB α for the following key reasons:

- **Unparalleled Selectivity:** Its high selectivity for REV-ERB α over REV-ERB β allows for precise conclusions about the functions of the α isoform without the confounding effects of β isoform activation.
- **Enhanced Metabolic Stability:** Improved stability translates to more reliable and sustained target engagement in in vivo experiments.^[1]
- **Proven In Vivo Efficacy:** Its demonstrated effectiveness in a relevant disease model provides confidence in its utility for preclinical studies.^[1]

For researchers aiming to specifically dissect the biological functions and therapeutic potential of REV-ERB α , **SR-29065** offers a well-characterized and highly effective pharmacological tool.

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